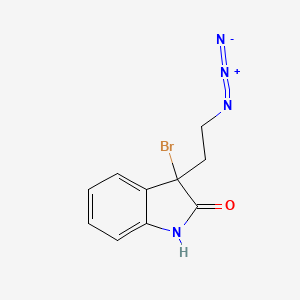

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro-: is a synthetic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core structure.

Introduction of the Azidoethyl Group: The azidoethyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of sodium azide (NaN₃) as the azide source.

Bromination: The bromine atom is introduced via an electrophilic bromination reaction. Common reagents for this step include bromine (Br₂) or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2H-Indol-2-one, 3-(2-azidoethyl)-1,3-dihydro-: Lacks the bromine atom, leading to different reactivity.

2H-Indol-2-one, 3-(2-azidoethyl)-3-chloro-1,3-dihydro-: Contains a chlorine atom instead of bromine, which can affect its chemical properties.

2H-Indol-2-one, 3-(2-azidoethyl)-3-iodo-1,3-dihydro-: Contains an iodine atom, which can lead to different reactivity and applications.

Uniqueness

The presence of both the azidoethyl group and the bromine atom in 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- imparts unique reactivity and potential applications. The azido group allows for click chemistry reactions, while the bromine atom can participate in substitution reactions, making this compound versatile for various scientific and industrial applications.

Biological Activity

2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- (CAS No. 917614-61-0) is a member of the indole family, characterized by its unique bicyclic structure which includes an azidoethyl and bromo substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The indole framework is known for its versatility and has been associated with various pharmacological properties.

Antimicrobial Activity

Compounds from the indole family, including derivatives like 2H-Indol-2-one, have demonstrated significant antimicrobial properties . Research indicates that related indole derivatives exhibit activity against various pathogens including bacteria and fungi. For instance, derivatives of 1,3-dihydro-2H-indol-2-one have shown effectiveness against Mycobacterium tuberculosis and other human pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Indole derivatives are also being explored for their anticancer potential . Studies have indicated that certain indole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific activity of 2H-Indol-2-one, 3-(2-azidoethyl)-3-bromo-1,3-dihydro- remains to be fully characterized; however, its structural similarities to known anticancer agents suggest a potential for similar biological effects.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is closely related to their chemical structure. Variations in substituents can significantly affect their pharmacological properties:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1H-Indole-2-one | Lacks azido group | Antimicrobial | Simpler structure |

| 3-Bromoindole | Similar bromo substitution | Anticancer | No azido functionality |

| Indole-3-carboxylic acid | Contains carboxylic acid | Antioxidant | Different functional group |

| 5-Fluoroindole | Fluorine instead of bromine | Antimicrobial | Halogen variation affects reactivity |

This table illustrates how variations in substituents can lead to diverse biological activities among indole derivatives .

Case Studies and Research Findings

Research has highlighted several promising findings regarding the biological activity of indole derivatives:

- Antitubercular Activity : A study synthesized various indole derivatives and tested them against Mycobacterium tuberculosis, demonstrating significant inhibitory effects .

- Antifungal Activity : Compounds similar to 2H-Indol-2-one have shown antifungal properties against strains like Candida albicans and Aspergillus niger, indicating a broad spectrum of activity .

- Cytotoxicity Studies : Some indole derivatives exhibit cytotoxic effects on cancer cell lines while maintaining lower toxicity towards normal cells, suggesting a therapeutic window for further development .

Properties

CAS No. |

917614-61-0 |

|---|---|

Molecular Formula |

C10H9BrN4O |

Molecular Weight |

281.11 g/mol |

IUPAC Name |

3-(2-azidoethyl)-3-bromo-1H-indol-2-one |

InChI |

InChI=1S/C10H9BrN4O/c11-10(5-6-13-15-12)7-3-1-2-4-8(7)14-9(10)16/h1-4H,5-6H2,(H,14,16) |

InChI Key |

PKNUANIPMUEXLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CCN=[N+]=[N-])Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.